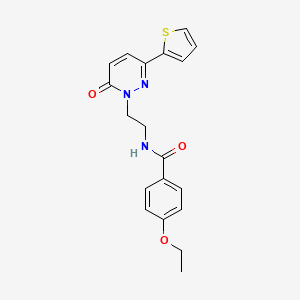methyl}phenol CAS No. 183666-92-4](/img/structure/B2675789.png)
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](piperidin-1-yl)methyl}phenol
説明
“2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol” is a hindered phenolic compound that is used as an antioxidant to stabilize lubricant oils . It has a molecular weight of 263.42 and its linear formula is (CH3)2NCH2C6H2[C(CH3)3]2OH .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature, with a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C .科学的研究の応用
Synthesis and Structural Analysis
The compound 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a subject of interest in various synthesis and structural analysis studies. For instance, the synthesis of similar alkylaminophenol compounds has been experimentally synthesized by the Petasis reaction, showing high antioxidant values that suggest potential biological activity as drugs. Structural analyses are carried out using FT-IR, NMR, UV-Vis spectroscopy, alongside theoretical studies using DFT (B3LYP) and HF methods with 6-311G++(d,p) sets to support experimental analysis. These studies examine electronic and structural properties, including bond lengths, angles, dihedral angles, HOMO and LUMO energies, electrostatic potential (MEP), vibrational frequencies, Mulliken atomic charges, excitation energies, and oscillator strengths, demonstrating compatibility between theoretical and experimental values (Ulaş, 2020).
Electrocatalytic and Stabilization Properties
Research into the electrochemical properties of phenolic compounds closely related to 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol highlights their potential in catalysis and stabilization. Studies on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, for example, demonstrate these complexes' capabilities as Lewis acids in catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide. This suggests similar compounds might play a significant role in eco-friendly diesel fuel stabilization through combinations with metal deactivators, which are often sterically hindered phenol derivatives (Dönges et al., 2014); (Koshelev et al., 1996).
Photostabilization and Antioxidant Effects
The potential for photostabilization and antioxidant effects is another area of interest. Research on combined phenol/hindered amine photo- and thermal stabilizers based on toluene-2,4-diisocyanate, incorporating similar phenolic structures, showcases the efficiency of these compounds in stabilizing polypropylene against photo and thermal oxidation. This indicates a broader application of such phenolic compounds in material science, particularly in enhancing polymer stability and longevity (Mosnáček et al., 2003).
Coordination Chemistry and Metal Complexes
The chemistry of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol and its analogs extends into coordination chemistry, where their ability to form stable complexes with metals such as copper and zinc is explored. These complexes are investigated for their phenoxyl radical coordination, presenting a new model for understanding the behavior of metal-phenolate complexes and their applications in catalysis and material science (Debnath et al., 2013).
These applications underscore the versatility of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol and related compounds in scientific research, spanning from synthetic chemistry to materials science and coordination chemistry. Their potential in catalysis, stabilization, and as antioxidants points to a broad spectrum of future research directions and technological advancements.
作用機序
Safety and Hazards
特性
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O/c1-27(2,3)23-18-21(19-24(26(23)31)28(4,5)6)25(30-16-10-9-11-17-30)20-12-14-22(15-13-20)29(7)8/h12-15,18-19,25,31H,9-11,16-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHNVMVNFLNHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

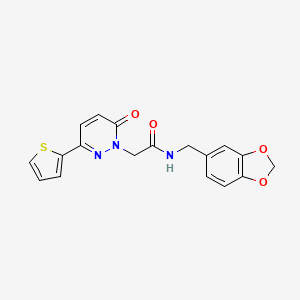
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)
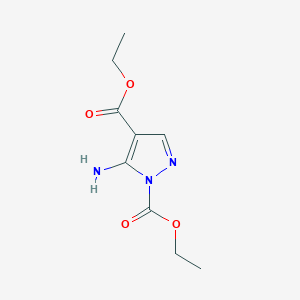
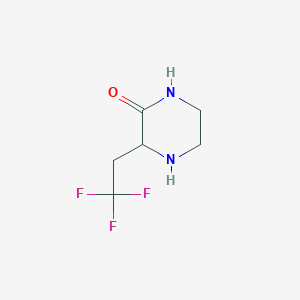
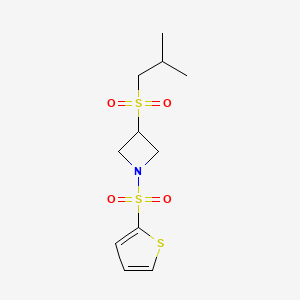
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
